molecular formula C20H25N3O B046696 Octrizole CAS No. 3147-75-9

Octrizole

Cat. No.: B046696
CAS No.: 3147-75-9
M. Wt: 323.4 g/mol
InChI Key: IYAZLDLPUNDVAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Octrizole, also known as Bisthis compound or methylene bis-benzotriazolyl tetramethylbutylphenol, is primarily used as a UV absorber . Its primary targets are UV-A and UV-B rays . It plays a crucial role in protecting the skin from harmful ultraviolet radiation, which can cause skin damage and premature aging . In addition, it is used as a UV stabilizer within products to increase stability to light . It protects polymers as well as organic pigments from UV radiation, helping to preserve the original appearance and physical integrity of polymeric systems .

Mode of Action

This compound is a benzotriazole-based organic compound that absorbs, reflects, and scatters both UV-A and UV-B rays . This interaction with its targets results in the protection of the skin and other materials from the harmful effects of UV radiation .

Biochemical Pathways

This can help prevent damage caused by UV radiation, such as sunburn or degradation of materials .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), this compound displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the absorption of UV radiation. By absorbing, reflecting, and scattering UV-A and UV-B rays, this compound helps to protect the skin and other materials from the damaging effects of UV radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the intensity of UV radiation in the environment can affect the degree of protection provided by this compound. Additionally, factors such as temperature, humidity, and pH could potentially influence the stability and efficacy of this compound, although specific studies on these aspects appear to be limited. It’s also worth noting that this compound is used in various environments, including in sunscreens for skin protection and in materials like plastics and paints for UV protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octrizole involves a series of chemical reactions. One common method includes the diazotization of o-nitroaniline followed by a coupling reaction with p-tert-octylphenol to form an azo intermediate. This intermediate is then subjected to hydrogenation reduction using palladium on carbon (Pd/C) as a catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Octrizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The reduction of this compound typically involves hydrogenation reactions.

    Substitution: this compound can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler hydrocarbon products .

Scientific Research Applications

Octrizole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Octrizole is often compared with other UV absorbers such as bisthis compound (methylene bis-benzotriazolyl tetramethylbutylphenol) and avobenzone. While all these compounds serve the primary function of UV absorption, this compound is unique in its specific chemical structure, which provides distinct absorption properties and stability. Similar compounds include:

This compound’s unique structure and properties make it a valuable ingredient in various applications, particularly in the field of UV protection.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAZLDLPUNDVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027522
Record name Octrizole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3147-75-9
Record name 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octrizole [USAN:INN]
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octrizole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
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Record name OCTRIZOLE
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Synthesis routes and methods I

Procedure details

Example 11 of U.S. Pat. No. 4,780,541 is duplicated. This is an example of the use of an aldehyde reducing agent and the aromatic ketone 9-fluorenone as a catalyst. Methanol (110 ml), water (20 ml), 97% sodium hydroxide (12.4 g), and 2-nitro-2'-hydroxy-5'-t-octylazobenzene (17.8 g) are mixed and stirred. After adding 9-fluorenone (2.4 g) to the resultant mixture at 65° to 70° C., 80% paraformaldehyde (6 g) is added to the mixture for 4 hours, and then the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours, thus the reduction reaction having completed. Thereafter, water (50 ml) is added to the reaction liquor, and the reaction liquor is neutralized to pH 8 with 62% sulfuric acid (16 g) to precipitate a crystal. The crystal thus obtained is filtered by suction to separate the crystal, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus producing 13.1 g of 2-(2-hydroxy-5-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 81.0%. One can see that the reaction takes over 10 hours to complete.
[Compound]
Name
aldehyde
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20 mL
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110 mL
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2.4 g
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16 g
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Name
aromatic ketone 9-fluorenone
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0 (± 1) mol
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50 mL
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Synthesis routes and methods II

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-5'-tert-octyl-2-nitroazobenzene and the moles of sodium hydroxide per mole of o-nitroazobenzene intermediate was increased from 0.42/1 to 1.2/1, the product 2-(2-hydroxy-5-tert-octylphenyl)-2H-benzotriazole was obtained in an isolated yield of 62.6% of theory with a melting point of 104°-107° C. The mother liquor contained a compound believed to be an isomer of the desired product.
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Synthesis routes and methods III

Procedure details

When using the procedure of Example 1 an equivalent amount of 2-nitro-2'-hydroxy-5'-tert-octylazobenzene is substituted for 2-nitro-2'-hydroxy-5'-methylazobenzene, the above noted product is obtained.
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Synthesis routes and methods IV

Procedure details

Example 1 is repeated, except that an equivalent amount of 2-nitro-2'-hydroxy-5'-tert.-octylazobenzene (93% pure) is used instead of 2-nitro-2'-hydroxy-5'-methylazobenzene and a mixture of 60 g of xylene and 40 g of diethylenetriamine instead of 80 g of xylene and 20 g of diethylenetriamine. The hydrogenation is carried out at 45° C. The title product is isolated in a yield of 92% of theory. Melting point: 101°-103° C.
Quantity
0 (± 1) mol
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40 g
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20 g
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Quantity
60 g
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solvent
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Yield
92%

Synthesis routes and methods V

Procedure details

The same procedure as in Example 7 was repeated, except that 2-nitro-2'-hydroxy-5'-t-butylazobenzene 15.0 g was replaced by 2-nitro-2'-hydroxy-5'-t-octylazobenzene 17.7 g, thus producing 13.7 g of 2-(2'-hydroxy-5'-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 85.0%.
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.7 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octrizole
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Customer
Q & A

Q1: What is the main application of Octrizole and why is it a concern for the environment?

A1: this compound is a chemical belonging to the phenolic benzotriazole class, primarily used as a UV stabilizer in various products like plastics, cosmetics, and sunscreens. [, , ] Its widespread use, potential persistence in the environment, and limited information on its degradation pathways have raised concerns about its potential adverse effects on ecosystems and human health. []

Q2: How common is this compound in marine environments, and what are the potential sources of its presence?

A2: Studies have revealed the presence of this compound in both European and Chinese coastal and marine sediments, indicating its widespread distribution. [] While concentrations are generally in the low ng/g dry weight range, the sources appear to be both direct (e.g., discharge from production facilities) and indirect (e.g., leaching from plastic waste, atmospheric deposition). [] For example, in the Yellow Sea, region-specific composition profiles suggested different dominant input pathways for this compound compared to other benzotriazole UV stabilizers. []

Q3: Are there analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, researchers have developed sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify this compound in rat plasma. [] These methods can measure both free (unconjugated parent) and total (free and conjugated parent) this compound, which is essential for understanding its absorption, distribution, metabolism, and excretion in biological systems. []

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